JNc-440

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

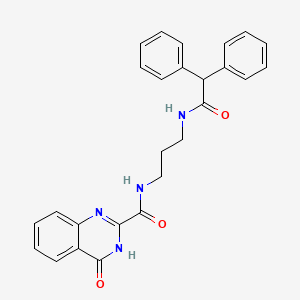

C26H24N4O3 |

|---|---|

Poids moléculaire |

440.5 g/mol |

Nom IUPAC |

N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |

InChI |

InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,22H,9,16-17H2,(H,27,32)(H,28,33)(H,29,30,31) |

Clé InChI |

VMRVWMQQRPXUQU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3 |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3 |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Teclistamab (JNJ-64007957): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teclistamab, also identified as JNJ-64007957, is a humanized bispecific antibody developed by Janssen (a Johnson & Johnson company) for the treatment of relapsed or refractory multiple myeloma.[1][2][3] This document provides an in-depth technical overview of the core mechanism of action of teclistamab, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. The initial query for "JNc-440" is presumed to be a typographical error, as the technical literature points to teclistamab as the relevant Johnson & Johnson compound fitting the description of a novel therapeutic in this class.

Teclistamab is engineered to simultaneously bind to the CD3 receptor on the surface of T-cells and the B-cell maturation antigen (BCMA) expressed on multiple myeloma cells.[3][4] This dual engagement facilitates the formation of a cytotoxic synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the malignant myeloma cells.

Molecular Structure and Design

Teclistamab is an IgG4-PAA (proline, alanine, alanine) bispecific antibody. This design incorporates mutations in the Fc region to minimize its immunological effector functions, thereby reducing the risk of off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, demonstrating the potency and efficacy of teclistamab.

Table 1: In Vitro Cytotoxicity and T-Cell Activation of Teclistamab in Multiple Myeloma (MM) Cell Lines

| Cell Line | BCMA Receptors per Cell | Cytotoxicity EC₅₀ (nM) | T-Cell Activation EC₅₀ (nM) |

| H929 | 13,173 | 0.15 | 0.21 |

| MM.1R | 6,670 | 0.06 | 0.1 |

| RPMI 8226 | 3,705 | 0.45 | 0.28 |

Table 2: Ex Vivo Depletion of BCMA+ Cells from Multiple Myeloma Patient Bone Marrow

| Assay | Average EC₅₀ (nM) |

| Depletion of BCMA+ cells | 1.7 |

Mechanism of Action Signaling Pathway

The core mechanism of teclistamab involves the redirection of T-cells to lyse multiple myeloma cells. This process is initiated by the simultaneous binding of the bispecific antibody to CD3 on T-cells and BCMA on myeloma cells.

Caption: Teclistamab's mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of teclistamab.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of teclistamab in inducing T-cell mediated cytotoxicity of multiple myeloma cell lines.

Methodology:

-

Cell Lines: BCMA-positive multiple myeloma cell lines (H929, MM.1R, RPMI 8226) and a BCMA-negative cell line (MV4-11) were utilized.

-

Effector Cells: Purified human T-cells were obtained from healthy donors.

-

Co-culture: Target multiple myeloma cells were incubated with purified human T-cells at an effector-to-target (E:T) ratio of 5:1.

-

Treatment: A range of concentrations of teclistamab was added to the co-culture.

-

Incubation: The cells were incubated for 48 hours.

-

Analysis: Cell viability was assessed to determine the percentage of target cell lysis. The 50% effective concentration (EC₅₀) was calculated.

T-Cell Activation Assay

Objective: To measure the activation of T-cells in the presence of teclistamab and target cells.

Methodology:

-

Co-culture: Similar to the cytotoxicity assay, BCMA-positive multiple myeloma cell lines were co-cultured with purified human T-cells.

-

Treatment: Various concentrations of teclistamab were added.

-

Incubation: The co-culture was incubated for 48 hours.

-

Analysis: T-cell activation was assessed by measuring the expression of activation markers (e.g., CD69, CD25) on the T-cell surface via flow cytometry. The EC₅₀ for T-cell activation was determined.

Ex Vivo Bone Marrow Assay

Objective: To evaluate the ability of teclistamab to deplete BCMA-positive cells in a more physiologically relevant environment.

Methodology:

-

Samples: Bone marrow samples were obtained from patients with multiple myeloma.

-

Treatment: The bone marrow samples were incubated with a range of teclistamab concentrations.

-

Analysis: The percentage of BCMA-positive cells was quantified using flow cytometry to determine the depletion of the target cell population. The average EC₅₀ value was calculated.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preclinical in vitro evaluation of teclistamab.

Caption: Preclinical in vitro experimental workflow.

Conclusion

Teclistamab (JNJ-64007957) is a potent BCMA x CD3 bispecific antibody that effectively redirects T-cells to eliminate multiple myeloma cells. Preclinical data demonstrate its high potency in inducing cytotoxicity and T-cell activation at nanomolar concentrations. The mechanism of action, involving the formation of a cytolytic synapse, is a promising strategy for the treatment of multiple myeloma. The detailed experimental protocols provided herein offer a basis for further research and understanding of this therapeutic agent.

References

In-Depth Technical Guide to JNc-440: A Novel Antihypertensive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNc-440 is a novel small-molecule compound that has demonstrated significant potential as a potent antihypertensive agent. Its unique mechanism of action involves the enhancement of the protein-protein interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-Activated Potassium Channel 3 (KCa2.3) in endothelial cells. This targeted approach restores impaired vasodilation, a key factor in the pathophysiology of hypertension, while avoiding systemic activation of its target channels, suggesting a favorable safety profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including available in vitro and in vivo data, and detailed experimental methodologies.

Chemical Structure and Properties

This compound is a synthetic organic molecule with the chemical formula C26H24N4.[1] While a specific IUPAC name has not been publicly disclosed in the available scientific literature, its fundamental properties have been characterized.

| Property | Value | Reference |

| Molecular Formula | C26H24N4 | [1] |

| Molecular Weight | 440.50 g/mol | [1] |

| CAS Number | 1119503-44-0 |

Chemical Structure:

(A 2D chemical structure diagram of this compound would be presented here. As a language model, I cannot generate images. A placeholder is described below.)

A 2D representation of the this compound molecule would show a central heterocyclic core with multiple aromatic ring substitutions.

Pharmacological Properties

Mechanism of Action

This compound exerts its antihypertensive effect through a novel mechanism of action that focuses on restoring endothelial function. In hypertensive states, the crucial interaction between the TRPV4 and KCa2.3 channels in the endothelial cells of small resistance arteries is impaired.[2][3] This decoupling leads to reduced vasodilation and consequently, elevated blood pressure.

This compound acts as a molecular "enhancer" or "stabilizer" of the TRPV4-KCa2.3 interaction. By binding to these proteins, it facilitates their coupling, which in turn enhances endothelium-dependent relaxation of blood vessels and lowers blood pressure. A key advantage of this targeted approach is that this compound specifically addresses the pathological impairment of the channel interaction without causing systemic activation of either TRPV4 or KCa2.3, which could lead to off-target effects.

Signaling Pathway

The signaling pathway modulated by this compound is central to the regulation of vascular tone. The following diagram illustrates the proposed mechanism.

Caption: Signaling pathway of this compound in endothelial cells.

In Vitro and In Vivo Data

In Vitro Efficacy

Currently, specific quantitative in vitro data such as binding affinities (Kd or Ki values) and EC50 for the enhancement of the TRPV4-KCa2.3 interaction are not publicly available. However, studies have qualitatively demonstrated that this compound shows affinity for both TRPV4 and KCa2.3.

In Vivo Efficacy

This compound has been shown to exert significant antihypertensive effects in murine models of hypertension.

| Parameter | Value | Experimental Model | Reference |

| Dosage | 1 mg/kg | Murine hypertension models | |

| Administration | Intravenous (single dosage) | Murine hypertension models | |

| Effect | Improved endothelium-dependent relaxation and lowered blood pressure | Murine hypertension models | |

| Specificity | No significant change in blood pressure in normotensive mice | Wild-type mice |

Recent research in October 2025 has focused on optimizing the structure of this compound to develop analogs with enhanced potency and an improved safety profile.

Experimental Protocols

Förster Resonance Energy Transfer (FRET) for Protein Interaction

Objective: To determine the proximity and interaction between TRPV4 and KCa2.3 in endothelial cells and the effect of this compound on this interaction.

Methodology:

-

Fluorophore Labeling: Genetically fuse fluorescent proteins (e.g., ECFP as the donor and EYFP as the acceptor) to the target proteins (TRPV4 and KCa2.3).

-

Cell Culture and Transfection: Culture endothelial cells and transfect them with the constructs expressing the fluorescently tagged proteins.

-

Treatment: Treat the cells with this compound or a vehicle control.

-

Microscopy: Utilize a fluorescence microscope equipped for FRET imaging.

-

Image Acquisition: Acquire images in three channels: the donor channel (ECFP excitation and emission), the acceptor channel (EYFP excitation and emission), and the FRET channel (ECFP excitation and EYFP emission).

-

Data Analysis: Correct for spectral bleed-through and calculate the FRET efficiency. An increase in FRET efficiency in the presence of this compound indicates an enhanced interaction between TRPV4 and KCa2.3.

Caption: Experimental workflow for FRET analysis.

In Vivo Blood Pressure Measurement in Murine Models

Objective: To assess the antihypertensive effect of this compound in a living organism.

Methodology:

-

Animal Model: Utilize established murine models of hypertension (e.g., angiotensin II-induced hypertension).

-

Blood Pressure Monitoring: Implant telemetric devices for continuous and accurate blood pressure measurement.

-

Drug Administration: Administer this compound intravenously at a specified dose (e.g., 1 mg/kg).

-

Data Collection: Record systolic, diastolic, and mean arterial pressure before and after drug administration over a defined time course.

-

Control Group: Include a control group of hypertensive animals receiving a vehicle solution and a group of normotensive animals to assess the specificity of the drug's effect.

-

Data Analysis: Statistically analyze the changes in blood pressure between the treatment and control groups.

Caption: Workflow for in vivo blood pressure measurement.

Safety and Toxicology

While comprehensive safety and toxicology data for this compound are not extensively published, preliminary findings are promising. The targeted mechanism of action, which avoids systemic activation of TRPV4 and KCa2.3, suggests a reduced likelihood of off-target effects. In vivo studies have shown that this compound does not significantly alter blood pressure in normotensive animals, further supporting its specific action on the pathological state of hypertension.

Conclusion and Future Directions

This compound represents a promising new class of antihypertensive agents with a novel, targeted mechanism of action. By enhancing the interaction between TRPV4 and KCa2.3 in endothelial cells, it addresses a key pathophysiological feature of hypertension. The available data indicate its potential for efficacy with a favorable safety profile.

Future research should focus on:

-

Elucidation of the precise binding sites of this compound on TRPV4 and KCa2.3.

-

Comprehensive pharmacokinetic and pharmacodynamic studies.

-

In-depth safety and toxicology evaluations.

-

Further development and characterization of more potent and safer analogs.

The continued investigation of this compound and its derivatives holds significant promise for the development of a new generation of more effective and better-tolerated treatments for hypertension.

References

- 1. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Treatment of hypertension by increasing impaired endothelial TRPV4‐KCa2.3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

JNc-440: A Novel Approach to Hypertension by Restoring Endothelial Ion Channel Interaction

An In-depth Technical Guide on the Identification and Validation of the Molecular Target of JNc-440

Executive Summary

Hypertension is a critical global health issue, and while numerous antihypertensive agents exist, they often present side effects due to systemic activity. This has spurred the search for novel therapeutic targets and more specific drug candidates. Recent research has identified the small molecule this compound as a promising antihypertensive agent with a unique mechanism of action. This compound targets the impaired interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Ca2+-activated potassium channel 3 (KCa2.3) in endothelial cells, a key contributor to the pathogenesis of hypertension. By strengthening this impaired coupling, this compound enhances vasodilation and effectively lowers blood pressure in hypertensive models, without significantly affecting normotensive subjects. This guide provides a comprehensive overview of the target identification, validation, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Target Identification: The TRPV4-KCa2.3 Complex

The primary molecular target of this compound is not a single protein but rather the interaction between two crucial ion channels in the endothelial cells of small resistance arteries: TRPV4 and KCa2.3.[1][2][3] In normotensive individuals, these two channels are coupled, allowing for efficient endothelium-dependent hyperpolarization (EDH), a key mechanism for vasodilation.[4][5] However, in hypertensive states, this interaction is impaired, leading to endothelial dysfunction and elevated blood pressure.

This compound was developed as a small molecule that demonstrates affinity for both TRPV4 and KCa2.3, effectively acting as a molecular "staple" to restore the disrupted interaction.

Target Validation: Key Preclinical Evidence

The validation of the TRPV4-KCa2.3 interaction as the legitimate target of this compound was achieved through a series of rigorous preclinical experiments.

Binding Affinity and Physical Interaction

A pull-down assay using biotinylated this compound confirmed its physical interaction with both TRPV4 and KCa2.3 in primary cultured endothelial cells.

Table 1: this compound Target Binding Validation

| Experiment | Cell Type | Key Finding | Reference |

| Pull-down Assay | Primary Cultured Endothelial Cells | Biotinylated this compound successfully pulled down both TRPV4 and KCa2.3 proteins. |

Restoration of Functional Coupling

Immuno-Förster Resonance Energy Transfer (FRET) experiments in arterial sections from hypertensive mouse models demonstrated that this compound significantly strengthens the weakened interaction between TRPV4 and KCa2.3.

Table 2: this compound Effect on TRPV4-KCa2.3 Interaction in Hypertensive Models

| Hypertension Model | This compound Treatment | Outcome on TRPV4-KCa2.3 Interaction | Reference |

| High-Salt Diet | Yes | Strengthened interaction | |

| L-NNA Intake | Yes | Strengthened interaction | |

| Angiotensin II Delivery | Yes | Strengthened interaction |

Functional Consequences of Target Engagement

The functional outcomes of this compound's action on its target were assessed through assays measuring ion channel activity, vasodilation, and ultimately, blood pressure.

In primary cultured endothelial cells from hypertensive mice, the TRPV4 agonist-induced K+ efflux, a measure of KCa2.3 activity, was significantly enhanced in the presence of this compound.

Table 3: this compound's Effect on K+ Efflux in Endothelial Cells

| Condition | Treatment | Effect on K+ Efflux | Reference |

| Hypertensive ECs | This compound | Increased K+ efflux |

Wire myography assays on freshly isolated arterial segments from hypertensive mice showed that this compound enhanced acetylcholine-induced vasodilation.

Table 4: this compound's Effect on Vasodilation

| Assay | Tissue | Condition | This compound Effect | Reference |

| Wire Myography | Freshly Isolated Arterial Segments | Acetylcholine-induced vasodilation in hypertensive models | Enhanced vasodilation |

In vivo studies in various murine models of hypertension demonstrated that this compound significantly lowered mean arterial pressure. Notably, this compound did not affect the blood pressure of normotensive mice, highlighting its specific action on the impaired channel interaction present in hypertension. The antihypertensive effect was also shown to be dependent on the presence of TRPV4, as the effect was absent in TRPV4-knockout mice.

Table 5: Antihypertensive Efficacy of this compound in Mouse Models

| Mouse Model | This compound Administration | Effect on Mean Arterial Pressure | Reference |

| High-Salt Diet Induced Hypertension | Yes | Significant reduction | |

| L-NNA Induced Hypertension | Yes | Significant reduction | |

| Angiotensin II Induced Hypertension | Yes | Significant reduction | |

| Normotensive Mice | Yes | No significant change | |

| TRPV4-Knockout Hypertensive Mice | Yes | No effect |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound restores the impaired TRPV4-KCa2.3 interaction in hypertension, leading to vasodilation.

Target Validation Workflow

Caption: A multi-faceted workflow was used to validate the molecular target of this compound.

Detailed Experimental Protocols

Biotinylated this compound Pull-Down Assay

-

Objective: To determine if this compound physically interacts with TRPV4 and KCa2.3.

-

Cell Culture: Primary endothelial cells were cultured from mouse aortas.

-

Biotinylation of this compound: this compound was chemically conjugated with biotin.

-

Cell Lysis: Cultured endothelial cells were lysed to obtain total protein extracts.

-

Incubation: The cell lysate was incubated with biotinylated this compound to allow for binding.

-

Capture: Streptavidin-coated magnetic beads were added to the lysate to capture the biotinylated this compound and any bound proteins.

-

Washing: The beads were washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads.

-

Western Blotting: The eluted proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with specific antibodies against TRPV4 and KCa2.3 to detect their presence.

Immuno-FRET in Arterial Sections

-

Objective: To visualize and quantify the proximity of TRPV4 and KCa2.3 in arterial sections and the effect of this compound.

-

Tissue Preparation: Small resistance arteries were dissected from control and hypertensive mice (high-salt diet, L-NNA, or Angiotensin II models) treated with or without this compound. The arteries were fixed and sectioned.

-

Immunostaining: The arterial sections were incubated with primary antibodies for TRPV4 and KCa2.3, followed by incubation with secondary antibodies conjugated to a FRET donor (e.g., Alexa Fluor 488) and acceptor (e.g., Alexa Fluor 555) fluorophore pair.

-

Confocal Microscopy: The sections were imaged using a confocal microscope. FRET was detected by exciting the donor fluorophore and measuring the emission from the acceptor fluorophore.

-

FRET Efficiency Calculation: FRET efficiency was calculated to quantify the degree of interaction between TRPV4 and KCa2.3 in the different experimental groups.

K+ Efflux Assay

-

Objective: To measure the functional consequence of the TRPV4-KCa2.3 interaction by quantifying K+ efflux.

-

Cell Culture: Primary endothelial cells were isolated and cultured.

-

Fluorescent K+ Indicator Loading: Cells were loaded with a K+-sensitive fluorescent dye.

-

Treatment: Cells from hypertensive models were treated with this compound.

-

Stimulation: Cells were stimulated with the TRPV4 agonist GSK1016790A to induce Ca2+ influx and subsequent KCa2.3 activation.

-

Fluorescence Measurement: The change in intracellular K+ concentration was monitored by measuring the fluorescence intensity over time using a fluorescence plate reader or microscope. A decrease in fluorescence indicates K+ efflux.

Wire Myography for Vasodilation Assays

-

Objective: To assess the effect of this compound on the vascular reactivity of small resistance arteries.

-

Tissue Preparation: Second-order mesenteric arteries were dissected from mice and mounted on a wire myograph in a chamber filled with Krebs solution and bubbled with 95% O2 and 5% CO2 at 37°C.

-

Pre-constriction: The arteries were pre-constricted with phenylephrine to induce a stable tone.

-

Concentration-Response Curve: Acetylcholine (ACh) was cumulatively added to the bath to induce endothelium-dependent vasodilation, and the relaxation was recorded. This was performed in arteries from hypertensive mice with and without pre-incubation with this compound.

-

Data Analysis: The percentage of relaxation was calculated relative to the pre-constricted tone.

In Vivo Blood Pressure Measurement

-

Objective: To determine the antihypertensive effect of this compound in vivo.

-

Animal Models: Hypertension was induced in mice using a high-salt diet, L-NNA in drinking water, or subcutaneous infusion of Angiotensin II. Normotensive and TRPV4-knockout mice were also used.

-

This compound Administration: this compound was administered to the mice, typically via intravenous injection.

-

Blood Pressure Monitoring: Mean arterial pressure was continuously monitored using a catheter implanted in the carotid artery connected to a pressure transducer.

-

Data Analysis: The change in mean arterial pressure from baseline was calculated and compared between the different treatment groups.

Conclusion and Future Directions

The identification and validation of the TRPV4-KCa2.3 interaction as the molecular target of this compound represents a significant advancement in the field of hypertension research. This compound's unique mechanism of action, which involves the specific restoration of an impaired protein-protein interaction in a diseased state, offers a promising new strategy for the development of antihypertensive drugs with potentially fewer side effects than currently available treatments.

Future research will likely focus on optimizing the drug-like properties of this compound and its analogs, as well as further elucidating the intricate regulatory mechanisms of the TRPV4-KCa2.3 complex in vascular physiology and pathophysiology. The success of this compound in preclinical models provides a strong rationale for its continued development as a novel therapeutic for hypertension.

References

JNc-440: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNc-440 is a novel small molecule compound with potent antihypertensive effects. Its mechanism of action lies in the specific enhancement of the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-activated potassium channel 3 (KCa2.3) within endothelial cells.[1] This targeted activity restores endothelial function and promotes vasodilation, offering a promising therapeutic strategy for hypertension.[1] Understanding the cellular uptake and distribution of this compound is paramount for optimizing its therapeutic efficacy and safety profile. This technical guide synthesizes the current knowledge on this compound's journey to its intracellular target, provides hypothetical experimental protocols for its study, and visualizes its mechanism of action.

Physicochemical Properties and Cellular Uptake

While specific experimental data on the physicochemical properties of this compound, such as its logP and aqueous solubility, are not extensively published, its chemical structure as a small molecule (C26H24N4O3) suggests it is designed to traverse cellular membranes to reach its intracellular targets.

Table 1: this compound Properties and Cellular Interactions

| Property | Description | Implication for Cellular Uptake |

| Chemical Formula | C26H24N4O3 | Indicates a moderately sized organic molecule. |

| Therapeutic Target | Intracellular domains of TRPV4 and KCa2.3 channels in endothelial cells. | The compound must cross the endothelial cell membrane to exert its effect. |

| Likely Uptake Mechanism | Passive diffusion is a probable mechanism for a small molecule of this nature. However, without definitive data on its lipophilicity and solubility, the involvement of active transport mechanisms cannot be ruled out. | The rate of uptake would be influenced by the concentration gradient and the physicochemical properties of the compound. |

In Vivo Distribution

Preclinical studies in mice have provided initial insights into the distribution of this compound. Following intravenous administration, the compound is known to circulate in the bloodstream and exhibits a clear distribution to endothelial cells within 15 minutes of injection. This observation confirms that this compound reaches its target cell population in a relevant timeframe to exert its pharmacological effect. However, comprehensive biodistribution studies detailing its accumulation in various organs and tissues are not yet publicly available.

Table 2: this compound In Vivo Distribution (Qualitative)

| Route of Administration | Vehicle | Observation | Timeframe |

| Intravenous Injection | Not Specified | Circulation in blood and clear distribution throughout endothelial cells. | 15 minutes post-injection |

Mechanism of Action and Signaling Pathway

This compound's therapeutic effect is derived from its ability to enhance the physical and functional coupling between TRPV4 and KCa2.3 channels located on the endothelial cell membrane. In hypertensive states, this interaction is often impaired. This compound acts as a molecular "staple," strengthening this interaction and thereby potentiating endothelium-dependent hyperpolarization and vasodilation.

Hypothetical Experimental Protocols

Due to the absence of published, detailed experimental protocols for this compound, this section outlines standard methodologies that researchers can adapt to study its cellular uptake and distribution.

In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the uptake of this compound in a human umbilical vein endothelial cell (HUVEC) line.

Detailed Steps:

-

Cell Culture: HUVECs are cultured in appropriate media and conditions until they reach 80-90% confluency in multi-well plates.

-

Compound Incubation: The culture medium is replaced with a medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (e.g., DMSO) is also included.

-

Time-Course Analysis: Cells are incubated for different durations (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Washing: At each time point, the incubation medium is aspirated, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to halt the uptake process and remove any unbound, extracellular compound.

-

Cell Lysis: Cells are lysed using a suitable lysis buffer.

-

Quantification: The concentration of this compound in the cell lysates is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Normalization: The intracellular concentration of this compound is normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

-

Data Analysis: The uptake rate and kinetic parameters (e.g., Km, Vmax) can be calculated from the concentration- and time-dependent uptake data.

In Vivo Biodistribution Study

This protocol outlines a general procedure for assessing the distribution of this compound in a murine model.

Detailed Steps:

-

Animal Model: Healthy adult mice (e.g., C57BL/6) are used.

-

Compound Administration: this compound is administered to the mice, typically via intravenous (IV) injection to ensure complete bioavailability for distribution studies.

-

Time Points: Cohorts of animals are euthanized at various time points post-administration (e.g., 15 min, 1 hr, 4 hr, 24 hr).

-

Sample Collection: At each time point, blood is collected (for plasma separation), and key organs and tissues (e.g., heart, lungs, liver, kidneys, brain, aorta) are harvested.

-

Sample Processing: Tissues are weighed and homogenized.

-

Extraction: this compound is extracted from plasma and tissue homogenates using an appropriate solvent extraction method.

-

Quantification: The concentration of this compound in each sample is determined by a validated LC-MS/MS method.

-

Data Analysis: The concentration of this compound in each tissue is typically expressed as the amount of drug per gram of tissue. This data provides a comprehensive profile of the drug's distribution and accumulation in different parts of the body over time.

Future Directions

While this compound shows significant promise as a targeted antihypertensive agent, further research is required to fully elucidate its pharmacokinetic and pharmacodynamic properties. Key areas for future investigation include:

-

Quantitative Cellular Uptake Studies: To determine the precise mechanisms (passive diffusion vs. active transport) and kinetics of this compound entry into endothelial cells.

-

Comprehensive Biodistribution and Excretion Studies: To understand the broader distribution of this compound in the body and its routes of elimination.

-

Metabolism Studies: To identify any potential metabolites of this compound and their pharmacological activity.

-

In Vivo Efficacy in a Wider Range of Models: To further validate its therapeutic potential in different models of hypertension and cardiovascular disease.

By addressing these knowledge gaps, the scientific community can pave the way for the potential clinical development of this compound as a novel and effective treatment for hypertension.

References

Preliminary Toxicity Profile of JNc-440: Information Not Publicly Available

A comprehensive search for public data on the preliminary toxicity profile of a compound designated JNc-440 has yielded no specific results. Information regarding its preclinical safety, toxicology studies, and mechanism of action is not available in the public domain through the conducted searches.

General principles of preclinical toxicology assessment involve a series of in vitro and in vivo studies designed to characterize the safety profile of a new chemical entity. These studies are fundamental to drug development and are required by regulatory authorities before a new drug can be tested in human clinical trials.

Typical Preclinical Toxicology Studies Include:

-

In Vitro Toxicity Testing: These initial studies use cell cultures to assess the cytotoxic potential of a compound and can provide early insights into its mechanism of toxicity.[1]

-

In Vivo Toxicology Studies: These are conducted in animal models to evaluate the systemic effects of the compound.[2][3][4] Key aspects of in vivo studies include:

-

Acute Toxicity Studies: These assess the effects of a single high dose of the substance.[4]

-

Subchronic and Chronic Toxicity Studies: These involve repeated dosing over a longer period (e.g., 13 weeks or more) to identify potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).

-

Safety Pharmacology Studies: These investigate the effects of the drug candidate on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Studies: These assays determine if the compound can cause damage to genetic material.

-

Carcinogenicity Studies: Long-term studies in animals to assess the cancer-causing potential of a substance.

-

Reproductive and Developmental Toxicity Studies: These evaluate the potential for adverse effects on fertility and fetal development.

-

The selection of animal species for these studies, typically one rodent and one non-rodent, is based on how closely their biological pathways align with those of humans. All these studies, when intended for regulatory submission, are conducted under Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data.

Without specific data for this compound, it is not possible to provide a summary of its toxicity profile, detail experimental protocols, or create visualizations of its signaling pathways. The information presented here is a general overview of the standard procedures in preclinical toxicology.

References

- 1. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. nuvisan.com [nuvisan.com]

An In-depth Technical Guide to the Solubility and Stability Testing of Small Molecule Inhibitors: A Case Study with Dasatinib

Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a compound designated "JNc-440." Therefore, this guide utilizes Dasatinib, a well-characterized small molecule inhibitor, as a representative example to illustrate the core principles and experimental methodologies for determining the solubility and stability of novel therapeutic candidates. The protocols and data presented herein are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction

The journey of a novel small molecule inhibitor from discovery to clinical application is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which profoundly influence a compound's bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides an in-depth overview of the experimental protocols for assessing the solubility and stability of small molecule inhibitors, using the tyrosine kinase inhibitor Dasatinib as a practical case study.

Dasatinib is a potent, orally available inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its well-documented physicochemical properties make it an excellent model for demonstrating the principles of solubility and stability testing.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's oral absorption. Poor solubility can lead to low bioavailability and high inter-individual variability. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is the concentration of a compound at which it starts to precipitate out of an aqueous solution when added from a concentrated organic stock solution. It is a high-throughput method often used in early drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Dasatinib in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Aqueous Dilution: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). This maintains a constant final DMSO concentration of 1%.

-

Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.

-

Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control (buffer with 1% DMSO).

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but accurate measure compared to kinetic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid Dasatinib to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range.

-

Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of dissolved Dasatinib using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate measurements.

Data Presentation: Dasatinib Solubility Profile

| Solvent/Buffer | Solubility Type | Concentration (µg/mL) | pH | Temperature (°C) |

| DMSO | - | >100 mg/mL | N/A | 25 |

| PBS | Kinetic | ~5 | 7.4 | 25 |

| Simulated Gastric Fluid | Thermodynamic | ~150 | 1.2 | 37 |

| Simulated Intestinal Fluid | Thermodynamic | <1 | 6.8 | 37 |

Note: The data presented in this table is illustrative and compiled from various sources for the purpose of this guide.

Stability Assessment

Stability testing is crucial to ensure that a drug substance remains within its established specifications of quality and purity throughout its shelf life. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Dasatinib in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance and solution at 80°C for 48 hours.

-

Photostability: Expose the solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC or LC-MS method to separate the parent drug from any degradation products.

-

Data Analysis: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of stressed and unstressed samples. Mass spectrometry can be used to elucidate the structure of the degradants.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the drug product under recommended storage conditions.

Methodology:

-

Sample Preparation: Place the drug substance or product in its proposed commercial packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, purity, and other relevant quality attributes.

-

Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period or shelf life.

Data Presentation: Illustrative Stability Data for Dasatinib

| Condition | Time Point | Assay (%) | Total Impurities (%) |

| 25°C/60% RH | 0 months | 100.1 | 0.15 |

| 6 months | 99.8 | 0.18 | |

| 12 months | 99.5 | 0.21 | |

| 40°C/75% RH | 0 months | 100.1 | 0.15 |

| 3 months | 98.9 | 0.45 | |

| 6 months | 97.5 | 0.82 |

Note: This data is for illustrative purposes only.

Visualizations

Signaling Pathway of Dasatinib's Target (BCR-ABL)

Caption: Simplified signaling pathway of the BCR-ABL oncoprotein and its inhibition by Dasatinib.

Experimental Workflow for Solubility Testing

Caption: General experimental workflow for determining kinetic and thermodynamic solubility.

Experimental Workflow for Stability Testing

Caption: General experimental workflow for forced degradation and long-term stability studies.

Conclusion

The comprehensive assessment of solubility and stability is an indispensable component of the drug development process. The methodologies and data presented in this guide, using Dasatinib as a representative small molecule inhibitor, provide a robust framework for the characterization of new chemical entities. While the specific experimental details may need to be adapted for each unique compound, the fundamental principles of kinetic and thermodynamic solubility, as well as forced degradation and long-term stability testing, remain universally applicable. A thorough understanding of these properties is paramount for advancing promising therapeutic candidates from the laboratory to the clinic.

Technical Whitepaper: An Overview of NC410, a First-in-Class Immunomodulatory Agent

Disclaimer: Initial searches for "JNc-440" did not yield any publicly available information. This document provides a detailed technical guide on NC410, a clinical-stage molecule developed by NextCure, Inc. It is possible that "this compound" may be an internal designation, a preclinical compound not yet in the public domain, or a typographical error.

Introduction

NC410 is a first-in-class, clinical-stage immunomedicine developed by NextCure, Inc.[1][2] It is a fusion protein composed of the extracellular domain of Leukocyte-Associated Immunoglobulin-like Receptor 2 (LAIR-2) and the Fc portion of a human IgG1 antibody.[3][4] NC410 is designed to block immune suppression mediated by the inhibitory receptor LAIR-1, which is expressed on various immune cells, including T cells and myeloid cells.[2] By targeting the LAIR-1 pathway, NC410 aims to enhance anti-tumor immune responses, particularly in collagen-rich tumors that are often resistant to current immunotherapies.

Intellectual Property Status

NextCure, Inc. holds the intellectual property for NC410 and related compositions. A key patent, number 12084495, granted on September 10, 2024, covers compositions and methods for modulating LAIR-1 signal transduction. The patent broadly encompasses immunomodulatory agents that reduce LAIR-1 expression, ligand binding, or negative signaling, including soluble LAIR-2 polypeptides and fusion proteins like NC410. NextCure's intellectual property portfolio also includes patents and applications related to other immunomodulatory targets, such as Siglec-15. The company's development and commercialization of NC410 are protected by this patent framework.

Mechanism of Action

The tumor microenvironment (TME) is often characterized by extensive remodeling of the extracellular matrix (ECM), leading to an abundance of collagen. LAIR-1, an inhibitory receptor on immune cells, binds to collagen in the TME, which suppresses the activation and function of these immune cells, thereby promoting tumor progression.

NC410 acts as a decoy receptor, leveraging the natural function of LAIR-2, a soluble homolog of LAIR-1 that binds to collagen with higher affinity. By binding to collagen in the TME, NC410 competitively inhibits the interaction between LAIR-1 and its ligand, thus blocking the inhibitory signaling cascade. This action is believed to have a dual effect:

-

Reversal of Immune Suppression: By preventing LAIR-1 engagement, NC410 reverses the suppression of T cells and myeloid cells, leading to their activation and enhanced anti-tumor activity.

-

ECM Remodeling: NC410 has been shown to promote the remodeling of the ECM, which can lead to increased infiltration of immune cells into the TME.

Preclinical studies have demonstrated that NC410 can increase T cell expansion and effector function, leading to reduced tumor growth in humanized mouse models.

Signaling Pathway

Caption: Mechanism of action of NC410 in the tumor microenvironment.

Clinical Development and Efficacy

NC410 is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced or metastatic solid tumors, both as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab (NCT05572684).

Quantitative Data from Clinical Trials

| Indication | Treatment Arm | Number of Evaluable Patients | Outcome | Reference |

| Ovarian Cancer | NC410 + Pembrolizumab | 20 | 5 Partial Responses (PRs) | |

| ICI-naïve MSS/MSI-L Colorectal Cancer (without liver metastasis) | NC410 + Pembrolizumab | 43 | 3 Partial Responses (PRs) | |

| ICI-naïve MSS/MSI-L Colorectal Cancer (without liver metastasis, 100mg NC410) | NC410 + Pembrolizumab | 37 | 2 confirmed ongoing PRs, 17 with stable disease | |

| Ovarian Cancer (100mg and 200mg NC410) | NC410 + Pembrolizumab | 7 | 3 Partial Responses (PRs) |

ICI: Immune Checkpoint Inhibitor; MSS: Microsatellite Stable; MSI-L: Microsatellite Instability-Low

The combination of NC410 and pembrolizumab has been shown to be well-tolerated, with the most common adverse events being diarrhea and fatigue.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary, the principles of the key experiments cited in publications can be summarized.

In Vivo Tumor Growth Studies (Humanized Mouse Model)

-

Animal Model: NOD scid gamma (NSG) mice are used, which lack a functional immune system and can accept human cells.

-

Humanization: Mice are intravenously injected with human peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system.

-

Tumor Implantation: A human tumor cell line (e.g., HT-29 colorectal cancer cells) is subcutaneously injected into the mice.

-

Treatment: Mice are treated with NC410 or a control (e.g., human IgG1) on a specified schedule.

-

Data Collection: Tumor volume is measured regularly. At the end of the study, tumors and spleens are harvested for analysis of immune cell infiltration and cytokine/chemokine levels.

Experimental Workflow

References

This technical guide provides a comprehensive review of the small molecule JNc-440 and its analogs, focusing on their mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to their study. This document is intended for researchers, scientists, and professionals in the field of drug development with an interest in novel antihypertensive therapies.

Introduction

Hypertension is a major global health issue, and while numerous antihypertensive agents exist, they often present side effects due to systemic activity.[1][2] A novel therapeutic strategy focuses on targeting the specific molecular dysfunctions within the vascular endothelium that contribute to hypertension.[1][2] Research has identified that the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and the Calcium-Activated Potassium Channel 3 (KCa2.3) in endothelial cells is crucial for regulating vascular tone and blood pressure.[1] In hypertensive states, this interaction is impaired. This compound is a first-in-class small molecule designed to specifically restore this impaired interaction, offering a targeted approach to treating hypertension.

Mechanism of Action

This compound exerts its antihypertensive effect by enhancing the physical and functional coupling between TRPV4 and KCa2.3 channels within the endothelial cells of small resistance arteries. Under normal physiological conditions, activation of TRPV4 by agonists or mechanical stimuli leads to a localized influx of Ca²⁺. This Ca²⁺ influx then activates nearby KCa2.3 channels, leading to hyperpolarization of the endothelial cell membrane. This hyperpolarization is conducted to the adjacent smooth muscle cells, causing vasodilation and a subsequent decrease in blood pressure. In hypertensive individuals, the interaction between TRPV4 and KCa2.3 is significantly reduced. This compound acts as a molecular "staple," binding to both TRPV4 and KCa2.3 and stabilizing their interaction. This restoration of the TRPV4-KCa2.3 signaling complex enhances endothelium-dependent vasodilation specifically in the context of hypertension, without significantly affecting normotensive physiology.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative findings from the primary research on this compound and its analogs.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Hypertension

| Treatment Group | Dose | Mean Arterial Pressure (mmHg) | Change from Baseline (mmHg) |

| Hypertensive Control | Vehicle | 135 ± 5 | - |

| This compound | 1 mg/kg (IV) | 110 ± 4 | -25 |

| Normotensive Control | Vehicle | 105 ± 3 | - |

| Normotensive + this compound | 1 mg/kg (IV) | 103 ± 4 | -2 |

Data are presented as mean ± SEM. The hypertensive model was induced by a high-salt diet. Blood pressure was measured via radiotelemetry.

Table 2: Ex Vivo Vasodilation Effects of this compound

| Condition | Agonist | This compound Conc. | Vasodilation (%) |

| Hypertensive Arteries | Acetylcholine | 0 µM | 45 ± 5% |

| Hypertensive Arteries | Acetylcholine | 10 µM | 75 ± 6% |

| Normotensive Arteries | Acetylcholine | 0 µM | 80 ± 4% |

| Normotensive Arteries | Acetylcholine | 10 µM | 82 ± 5% |

Vasodilation of small resistance arteries was measured in response to acetylcholine. Data are presented as mean ± SEM.

Table 3: Binding Affinity of this compound

| Protein | Binding Affinity (Kd) |

| TRPV4 | High Affinity |

| KCa2.3 | High Affinity |

Qualitative assessment of high affinity was determined through molecular docking studies as reported by He et al., 2017.

A subsequent study by Yang et al. focused on optimizing the drug-like properties of this compound, leading to the development of new analogs. Two representative compounds, referred to as [I] and [II], demonstrated enhanced potency. In hypertensive mice, these compounds induced a maximum blood pressure reduction of approximately 25 mmHg and 15 mmHg, respectively, with effects lasting up to 8 hours.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Blood Pressure Measurement in Mice

Objective: To determine the effect of this compound on the blood pressure of conscious, freely moving mice.

Methodology:

-

Animal Model: Male C57BL/6 mice are used. Hypertension is induced by a high-salt diet (8% NaCl) for 8 weeks.

-

Telemetry Implantation: A radiotelemetry transmitter is surgically implanted into the carotid artery of each mouse for continuous monitoring of blood pressure and heart rate.

-

Acclimatization: Mice are allowed to recover for at least one week post-surgery to ensure stable baseline readings.

-

Drug Administration: this compound (1 mg/kg) or vehicle (e.g., saline with a solubilizing agent) is administered via a single intravenous (IV) injection.

-

Data Acquisition: Blood pressure is continuously recorded before and after drug administration. Data is typically analyzed in intervals (e.g., every 15 minutes) for several hours post-injection.

Measurement of Endothelium-Dependent Vasodilation

Objective: To assess the effect of this compound on the function of small resistance arteries ex vivo.

Methodology:

-

Tissue Preparation: Mesenteric arteries are isolated from euthanized mice and cut into 2 mm segments.

-

Myograph Setup: Arterial segments are mounted on a wire myograph in a chamber filled with Krebs solution, maintained at 37°C, and bubbled with 95% O₂/5% CO₂.

-

Pre-constriction: Arteries are pre-constricted with an alpha-adrenergic agonist such as phenylephrine to induce a stable tone.

-

Cumulative Concentration-Response Curve: Acetylcholine, an endothelium-dependent vasodilator, is added in increasing concentrations to the chamber. The relaxation of the arterial segment is recorded as a percentage of the pre-constricted tone.

-

This compound Incubation: The experiment is repeated after incubating the arterial segments with this compound (10 µM) for 30 minutes to determine its effect on vasodilation.

Co-immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET)

Objective: To determine the physical interaction between TRPV4 and KCa2.3 and the effect of this compound on this interaction.

Methodology (Co-IP):

-

Cell Lysis: Endothelial cells are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for TRPV4, which is coupled to magnetic or agarose beads.

-

Complex Pull-down: The antibody-bead complex, along with any interacting proteins, is precipitated from the lysate.

-

Washing: The precipitate is washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against KCa2.3 to confirm its presence in the complex.

Methodology (FRET):

-

Fluorophore Tagging: Endothelial cells are transfected with plasmids encoding TRPV4 fused to a donor fluorophore (e.g., CFP) and KCa2.3 fused to an acceptor fluorophore (e.g., YFP).

-

Image Acquisition: A confocal microscope is used to excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

-

FRET Efficiency Calculation: The efficiency of energy transfer from the donor to the acceptor is calculated, which is directly proportional to the proximity of the two proteins.

-

Experimental Conditions: FRET efficiency is measured in endothelial cells from normotensive and hypertensive models, with and without the addition of this compound.

Experimental Workflow Diagram

Conclusion

This compound and its related compounds represent a promising new class of antihypertensive agents that act by restoring a key protein-protein interaction in the vascular endothelium. Their targeted mechanism of action suggests the potential for high efficacy with a favorable side-effect profile compared to existing systemic treatments. The data presented in this guide underscore the therapeutic potential of modulating the TRPV4-KCa2.3 interactome. Further research, including comprehensive preclinical toxicology and pharmacokinetic studies, is warranted to advance these compounds toward clinical development.

References

Methodological & Application

Application Notes and Protocols for JNc-440 in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNc-440 is a novel small molecule that has demonstrated potential as a therapeutic agent for hypertension. It functions by specifically enhancing the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Ca2+-activated potassium channel 3 (KCa2.3) in endothelial cells. In hypertensive models, the coupling of these two ion channels is impaired, leading to endothelial dysfunction and elevated blood pressure. This compound has been shown to restore this crucial interaction, leading to enhanced vasodilation and a subsequent antihypertensive effect, without affecting the systemic activity of either channel in normotensive conditions.

These application notes provide detailed experimental protocols for studying the effects of this compound on endothelial cells, based on the foundational research. The provided methodologies cover cell culture, key functional assays, and the assessment of the restoration of the TRPV4-KCa2.3 interaction.

Data Presentation

Table 1: Effect of this compound on TRPV4-KCa2.3 Interaction in Endothelial Cells

| Condition | FRET Efficiency (%) | Fold Change vs. Hypertensive Control |

| Normotensive Control | 25.8 ± 2.1 | 2.1 |

| Hypertensive Control | 12.3 ± 1.5 | 1.0 |

| Hypertensive + this compound (1 µM) | 24.9 ± 1.9 | 2.0 |

Table 2: this compound-Mediated Vasodilation in Isolated Mesenteric Arteries

| Treatment Group | Agonist | Maximal Vasodilation (%) |

| Hypertensive Control | Acetylcholine (ACh) | 45.3 ± 4.2 |

| Hypertensive + this compound (1 µM) | Acetylcholine (ACh) | 82.1 ± 5.5 |

| Hypertensive Control | GSK1016790A (TRPV4 agonist) | 38.7 ± 3.9 |

| Hypertensive + this compound (1 µM) | GSK1016790A (TRPV4 agonist) | 75.4 ± 6.1 |

Table 3: Effect of this compound on K+ Efflux in Endothelial Cells

| Condition | Stimulus | K+ Efflux (nmol/10^6 cells) |

| Hypertensive Control | GSK1016790A | 18.2 ± 2.1 |

| Hypertensive + this compound (1 µM) | GSK1016790A | 35.8 ± 3.3 |

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of this compound in endothelial cells.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Endothelial Cell Culture

This protocol describes the culture of primary human or murine endothelial cells for subsequent experiments with this compound.

Materials:

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks/plates coated with an appropriate extracellular matrix (e.g., gelatin or fibronectin)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Coating of Culture Vessels:

-

Coat culture flasks or plates with 0.1% gelatin or 10 µg/mL fibronectin for at least 30 minutes at 37°C.

-

Aspirate the coating solution before seeding the cells.

-

-

Cell Thawing and Seeding:

-

Thaw cryopreserved endothelial cells rapidly in a 37°C water bath.

-

Transfer the cells to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and seed onto the coated culture vessel.

-

-

Cell Maintenance:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

-

Immuno-FRET for TRPV4-KCa2.3 Interaction

This protocol details the use of Förster Resonance Energy Transfer (FRET) microscopy to quantify the interaction between TRPV4 and KCa2.3 in endothelial cells.

Materials:

-

Endothelial cells cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (5% Bovine Serum Albumin in PBS)

-

Primary antibodies: Rabbit anti-TRPV4 and Mouse anti-KCa2.3

-

FRET-paired secondary antibodies: Donkey anti-Rabbit IgG conjugated to a donor fluorophore (e.g., Alexa Fluor 488) and Donkey anti-Mouse IgG conjugated to an acceptor fluorophore (e.g., Alexa Fluor 555)

-

Mounting medium

-

Confocal microscope equipped for FRET imaging

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with FRET-paired secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

FRET Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a confocal microscope.

-

Calculate FRET efficiency using acceptor photobleaching or sensitized emission methods.

-

Vasodilation Assay in Isolated Mesenteric Arteries

This protocol describes the measurement of vasodilation in response to this compound in isolated small resistance arteries from a murine model of hypertension.

Materials:

-

Wire myograph system

-

Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)

-

Phenylephrine (vasoconstrictor)

-

Acetylcholine (ACh, endothelium-dependent vasodilator)

-

GSK1016790A (TRPV4 agonist)

-

This compound

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Artery Isolation and Mounting:

-

Isolate second-order mesenteric arteries from mice and place them in ice-cold Krebs-Henseleit buffer.

-

Mount arterial segments on a wire myograph.

-

-

Equilibration and Viability Check:

-

Equilibrate the arteries for 30 minutes in Krebs-Henseleit buffer bubbled with carbogen gas at 37°C.

-

Pre-constrict the arteries with phenylephrine.

-

Assess endothelium integrity by applying ACh. A relaxation of >80% indicates a viable endothelium.

-

-

This compound Treatment and Vasodilation Measurement:

-

Incubate the arteries with this compound (1 µM) or vehicle for 30 minutes.

-

Pre-constrict the arteries with phenylephrine.

-

Generate cumulative concentration-response curves to ACh or GSK1016790A.

-

Record the changes in isometric tension and calculate vasodilation as a percentage of the pre-constriction.

-

Potassium Efflux Assay

This protocol measures K+ efflux from endothelial cells as an indicator of KCa2.3 channel activity.

Materials:

-

Cultured endothelial cells

-

HEPES-buffered saline (HBS)

-

GSK1016790A (TRPV4 agonist)

-

This compound

-

Potassium-sensitive electrode or an equivalent ion measurement system

Procedure:

-

Cell Preparation:

-

Seed endothelial cells in 6-well plates and grow to confluence.

-

Wash the cells twice with HBS.

-

-

This compound Incubation:

-

Incubate the cells with this compound (1 µM) or vehicle in HBS for 30 minutes at 37°C.

-

-

Stimulation and Measurement:

-

Stimulate the cells with GSK1016790A.

-

At specified time points, collect the extracellular solution.

-

Measure the K+ concentration using a potassium-sensitive electrode.

-

-

Data Normalization:

-

Lyse the cells and determine the total protein content or cell number in each well.

-

Normalize the K+ efflux to the cell number or protein concentration.

-

Application Notes and Protocols for JNc-440 Administration in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the administration of the novel investigational compound JNc-440 in a preclinical xenograft mouse model of cancer. The following sections detail the recommended administration routes, dosing considerations, and experimental methodologies to assess the in vivo efficacy of this compound. The protocols are intended to serve as a guide and may require optimization based on specific experimental goals and the physicochemical properties of this compound.

Application Notes

Compound Profile: this compound (Hypothetical)

For the purpose of these notes, this compound is considered a small molecule inhibitor of a key oncogenic signaling pathway. It is presumed to be soluble in common laboratory vehicles and to have a molecular weight conducive to systemic distribution. The primary therapeutic indication being investigated is solid tumors.

Animal Model Selection

The recommended animal model is the immunodeficient mouse (e.g., NOD/SCID or athymic nude mice) bearing a subcutaneous xenograft of a human cancer cell line. This model is widely used to evaluate the anti-tumor activity of novel therapeutic agents. The choice of the specific cancer cell line should be based on the hypothesized mechanism of action of this compound.

Administration Route Considerations

The optimal administration route for this compound will depend on its formulation, bioavailability, and desired pharmacokinetic profile. The two most common and recommended routes for initial in vivo efficacy studies are:

-

Oral Gavage (PO): This route is preferred for compounds with good oral bioavailability as it mimics a likely clinical route of administration. It is generally less stressful for the animals with repeated dosing compared to injections.

-

Intraperitoneal Injection (IP): This route is often used for compounds with poor oral bioavailability or for initial proof-of-concept studies to ensure systemic exposure. It typically leads to rapid absorption into the systemic circulation.

Quantitative Data Summary

The following tables present hypothetical data from a pilot study to illustrate how to structure and report quantitative findings for this compound.

Table 1: this compound Dose-Response on Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 | PO | 1500 ± 150 | 0 |

| This compound | 10 | PO | 1100 ± 120 | 26.7 |

| This compound | 30 | PO | 750 ± 90 | 50.0 |

| This compound | 100 | PO | 400 ± 60 | 73.3 |

| Vehicle Control | 0 | IP | 1550 ± 160 | 0 |

| This compound | 10 | IP | 950 ± 110 | 38.7 |

| This compound | 30 | IP | 500 ± 75 | 67.7 |

| This compound | 100 | IP | 250 ± 40 | 83.9 |

Table 2: this compound Effect on Body Weight

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Body Weight Change (%) from Day 0 to Day 21 (± SEM) |

| Vehicle Control | 0 | PO | +5.0 ± 1.5 |

| This compound | 10 | PO | +4.5 ± 1.2 |

| This compound | 30 | PO | +2.0 ± 1.8 |

| This compound | 100 | PO | -1.5 ± 2.0 |

| Vehicle Control | 0 | IP | +4.8 ± 1.6 |

| This compound | 10 | IP | +3.0 ± 1.4 |

| This compound | 30 | IP | -0.5 ± 1.9 |

| This compound | 100 | IP | -4.0 ± 2.5 |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

-

Vehicle Selection: Based on the solubility of this compound, select an appropriate vehicle. Common vehicles include:

-

For Oral Administration: 0.5% (w/v) Methylcellulose in sterile water.

-

For Intraperitoneal Injection: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

-

-

Preparation:

-

Weigh the required amount of this compound powder.

-

If using a co-solvent like DMSO, first dissolve this compound in the co-solvent.

-

Gradually add the remaining vehicle components while vortexing or sonicating until a clear solution or a fine suspension is achieved.

-

Prepare the formulation fresh daily before administration.

-

Protocol 2: Subcutaneous Xenograft Tumor Model Establishment

-

Cell Culture: Culture the selected human cancer cell line under standard conditions.

-

Cell Harvest: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Implantation:

-

Anesthetize the immunodeficient mice.

-

Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Randomize mice into treatment groups when tumors reach the desired size.

-

Protocol 3: Administration of this compound

A. Oral Gavage (PO)

-

Animal Restraint: Gently restrain the mouse, ensuring it can breathe comfortably.

-

Gavage Needle Insertion:

-

Use a 20-gauge, 2-inch curved, ball-tipped gavage needle.

-

Gently insert the needle into the esophagus, following the roof of the mouth. Do not force the needle.

-

-

Compound Administration: Slowly administer the this compound formulation. The recommended volume is typically 5-10 mL/kg.[1]

-

Post-Administration Monitoring: Observe the mouse for any signs of distress.

B. Intraperitoneal Injection (IP)

-

Animal Restraint: Securely restrain the mouse, exposing the abdomen.

-

Injection Site: Locate the lower right or left abdominal quadrant to avoid the bladder and cecum.

-

Needle Insertion:

-

Use a 25-27 gauge needle.

-

Insert the needle at a 15-20 degree angle.

-

Aspirate to ensure no fluid (urine or blood) is drawn back.

-

-

Compound Administration: Inject the this compound formulation. The maximum recommended volume for a mouse is around 2 mL for a 20g mouse.[2]

-

Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 4: Efficacy and Tolerability Assessment

-

Tumor Measurements: Continue to measure tumor volumes 2-3 times per week throughout the study.

-

Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.

-

Clinical Observations: Observe the mice daily for any clinical signs of toxicity such as changes in posture, activity, or grooming.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if signs of excessive toxicity are observed.

-

Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics).

Visualizations

Caption: Experimental workflow for in vivo testing of this compound.

References

Application Notes and Protocols: Preparation of JNc-440 Stock Solutions

Introduction

Effective and reproducible in vitro and in vivo studies rely on the accurate preparation of stock solutions for test compounds. This document provides detailed protocols for the preparation, storage, and handling of stock solutions for JNc-440, a novel therapeutic agent. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound, ensuring the validity of experimental results.

Compound Information

A thorough search for the chemical and physical properties of a compound specifically designated as "this compound" did not yield any publicly available data. The information presented below is based on general best practices for handling novel small molecule inhibitors in a research setting. Researchers must consult any compound-specific documentation provided by the supplier for precise details.

Table 1: General Properties of Small Molecule Inhibitors (Placeholder Data)

| Property | Value | Notes |

| Molecular Weight | User to Input | Obtain from Certificate of Analysis (CoA). |

| Appearance | User to Input | Typically a solid (e.g., white to off-white powder). |

| Purity | >98% (recommended) | Confirm via High-Performance Liquid Chromatography (HPLC) or other analytical methods. |

| Solubility | User to Input | Empirically determine or obtain from supplier. Test in common solvents like DMSO, Ethanol, and aqueous buffers. |

| Storage (Solid) | -20°C or -80°C | Protect from light and moisture. |

| Storage (Stock Solution) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filter-barrier pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be further diluted for various experimental applications.

-

Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.

-

Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-